molecular formula C11H13FO4 B8287652 3-Fluoro-4-isopropoxy-5-methoxybenzoic acid

3-Fluoro-4-isopropoxy-5-methoxybenzoic acid

Cat. No. B8287652
M. Wt: 228.22 g/mol
InChI Key: KJNJEPAOVZWJBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-isopropoxy-5-methoxybenzoic acid is a useful research compound. Its molecular formula is C11H13FO4 and its molecular weight is 228.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-4-isopropoxy-5-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-isopropoxy-5-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Fluoro-4-isopropoxy-5-methoxybenzoic acid

Molecular Formula

C11H13FO4

Molecular Weight

228.22 g/mol

IUPAC Name

3-fluoro-5-methoxy-4-propan-2-yloxybenzoic acid

InChI

InChI=1S/C11H13FO4/c1-6(2)16-10-8(12)4-7(11(13)14)5-9(10)15-3/h4-6H,1-3H3,(H,13,14)

InChI Key

KJNJEPAOVZWJBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1F)C(=O)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-fluoro-4-hydroxy-5-methoxy-benzaldehyde (250 mg, 1.5 mmol) in DMF (2.5 mL) was treated with potassium carbonate (812 mg, 5.9 mmol) and stirred for 30 minutes. 2-Iodopropane (500 mg, 2.9 mmol) was added over 10 minutes and reaction mixture was stirred for 20 hours. The reaction mixture was partitioned between EtOAc and saturated aqueous sodium chloride solution. The organic layer was washed with saturated sodium bicarbonate solution. The organic layer was separated and dried over sodium sulfate, filtered and concentrated in vacuo to give 3-fluoro-4-isopropoxy-5-methoxybenzaldehyde. To the aldehyde was added tert-butanol (6.7 mL) and 2-methylbut-2-ene (4 mL, 38.2 mmol) and the reaction mixture was cooled to 0° C. A solution of chlorite (345 mg, 3.8 mmol) and sodium dihydrogen phosphate hydrate (527 mg, 3.8 mmol) in water (6.7 mL) was added dropwise over 5 minutes, and the reaction mixture was stirred 30 minutes. The reaction mixture was warmed to room temperature and stirred for 12 hours. The reaction mixture was basified with 1 N NaOH solution and extracted with ethyl acetate (2×50 mL). The aqueous layer was acidified with 1 N HCl solution and extracted with EtOAc (4×50 mL). The combined organics were dried (Na2SO4), filtered, and concentrated in vacuo to afford 3-fluoro-4-isopropoxy-5-methoxy-benzoic acid (190 mg, 56%) as a white solid. ESI-MS m/z calc. 228.0. found 229.3 (M−1)+; Retention time: 1.57 minutes (3 min run).
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